(1S,3R)-3-butylthiolane 1-oxide
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Description
(1S,3R)-3-butylthiolane 1-oxide is an organic compound belonging to the class of thiolane oxides. Thiolane oxides are sulfur-containing heterocycles that have garnered interest due to their unique chemical properties and potential applications in various fields. The compound’s structure consists of a thiolane ring with a butyl group attached at the third position and an oxygen atom bonded to the sulfur atom, forming a sulfoxide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-butylthiolane 1-oxide typically involves the oxidation of the corresponding thiolane derivative. One common method is the oxidation of (1S,3R)-3-butylthiolane using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems, such as transition metal catalysts, can also be employed to improve the reaction rate and selectivity. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for achieving high yields and purity in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced back to the corresponding thiolane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the butyl group or the sulfoxide oxygen, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like
Properties
Molecular Formula |
C8H16OS |
---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(1S,3R)-3-butylthiolane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3/t8-,10+/m1/s1 |
InChI Key |
QVVQIIIFHZDBDL-SCZZXKLOSA-N |
Isomeric SMILES |
CCCC[C@@H]1CC[S@](=O)C1 |
Canonical SMILES |
CCCCC1CCS(=O)C1 |
Origin of Product |
United States |
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